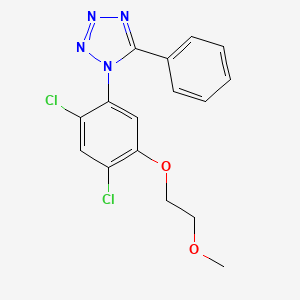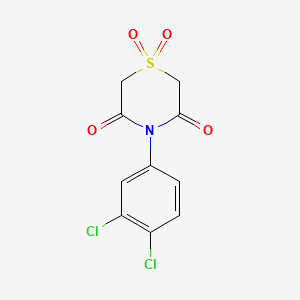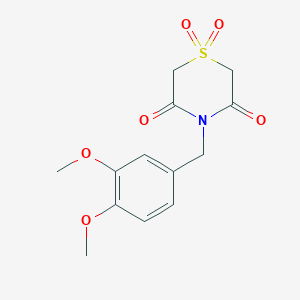
1-(2,4-Dichloro-5-(2-methoxyethoxy)phenyl)-5-phenyl-1H-1,2,3,4-tetraazole
Overview
Description
1-(2,4-Dichloro-5-(2-methoxyethoxy)phenyl)-5-phenyl-1H-1,2,3,4-tetraazole, or 1,2,4-DCTP, is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is a member of the tetraazole family, which is a heterocyclic aromatic organic compound with a five-membered ring structure with four nitrogen atoms. 1,2,4-DCTP is a colorless crystalline solid that is soluble in polar organic solvents, such as dimethyl sulfoxide and dimethylformamide.
Scientific Research Applications
Synthesis and Fungicidal Applications
- Fungicides Development : A study by Gestel et al. (1980) focused on synthesizing and evaluating a series of 1,2,4-triazoles, including compounds with 2,4-dichloro substitution, for fungicidal activity. They found that these compounds were effective against powdery mildew in gherkins and barley, and for bean rust control. Some of these compounds were systemically active and developed for commercial applications in agriculture (Gestel et al., 1980).
Cyclometallation and Structural Analysis
- Structural Analysis in Organometallic Chemistry : A 1991 study by Steel examined the cyclometallation of 1-phenylpyrazole with rhodium trichloride, identifying structures such as rac-di(μ-chloro)tetrakis[2-(pyrazol-1-yl)phenyl-C1, N2']dirhodium. This research contributes to understanding the complex interactions and structures in organometallic chemistry (Steel, 1991).
Anticancer Research
- Cytotoxic Agents Synthesis : Liu et al. (2017) synthesized a new series of 7-hydroxy-4-phenylchromen-2-one–linked 1,2,4-triazoles, exhibiting cytotoxicity against various human cancer cell lines. This highlights the potential use of such compounds in developing new anticancer drugs (Liu et al., 2017).
Analytical Methods Development
- Analytical Methods for Drug Quality Control : Research by Perekhoda (2015) developed methods for identifying and quantitatively determining a substance with pronounced anticonvulsant activity. This work illustrates the importance of analytical methods in quality control of pharmaceutical substances (Perekhoda, 2015).
Properties
IUPAC Name |
1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-5-phenyltetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4O2/c1-23-7-8-24-15-10-14(12(17)9-13(15)18)22-16(19-20-21-22)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGYIMQSZSFDNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)N2C(=NN=N2)C3=CC=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-1-[2-(phenylsulfanyl)ethoxy]benzene](/img/structure/B3035975.png)

![2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]sulfonyl}acetic acid](/img/structure/B3035982.png)

![2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid](/img/structure/B3035984.png)
![2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]sulfinyl}acetic acid](/img/structure/B3035985.png)

![2-{[2-(2,4-Difluoroanilino)-2-oxoethyl]sulfinyl}acetic acid](/img/structure/B3035988.png)


![2-[(2,4-difluoroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B3035993.png)


![4-bromo-N-[[4-ethyl-5-(2-phenoxyethylsulfanyl)-1,2,4-triazol-3-yl]methyl]benzenesulfonamide](/img/structure/B3035997.png)
